molecular formula C9H12O B8710616 Bicyclo[4.2.1]non-3-en-9-one CAS No. 40863-57-8

Bicyclo[4.2.1]non-3-en-9-one

Cat. No.: B8710616
CAS No.: 40863-57-8
M. Wt: 136.19 g/mol
InChI Key: FUCCTIPFKRGACB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bicyclo[4.2.1]non-3-en-9-one (CAS 64725-59-3) is a high-value synthetic organic compound with the molecular formula C9H14O and a molecular weight of 138.21 g/mol . This molecule features a bicyclic scaffold that incorporates both a ketone group and a double bond, presenting a structure of significant interest in methodological chemistry and physical organic studies. Its core application lies in serving as a key intermediate for investigating anti-Bredt rule bridgehead olefins, which are strained systems with double bonds at the bridgehead carbon of a bicyclic framework . Research into such compounds is crucial for probing the limits of bonding theory and molecular strain. The [4.2.1] nonane skeleton is also recognized as a valuable framework in the construction of more complex natural product analogs and biologically active molecules, making this functionalized enone a versatile building block . This product is intended for chemical synthesis and analytical purposes exclusively. This compound is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

40863-57-8

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

bicyclo[4.2.1]non-3-en-9-one

InChI

InChI=1S/C9H12O/c10-9-7-3-1-2-4-8(9)6-5-7/h1-2,7-8H,3-6H2

InChI Key

FUCCTIPFKRGACB-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC=CCC1C2=O

Origin of Product

United States

Synthetic Methodologies for Bicyclo 4.2.1 Non 3 En 9 One and Analogous Structures

Direct Synthetic Approaches to Bicyclo[4.2.1]non-3-en-9-one

The direct synthesis of this compound presents unique challenges, and various strategies have been explored to access this specific ketone.

Carbonylation Reactions in Organometallic Chemistry

While carbonylation reactions are a powerful tool in organic synthesis for the introduction of a carbonyl group, specific examples of the direct carbonylation of a precursor to yield this compound are not extensively documented in the reviewed literature. This suggests that other synthetic routes may be more efficient or have been more widely explored for this particular target molecule. The construction of the bicyclic system followed by functional group manipulation is a more common approach.

Construction Strategies for the Bicyclo[4.2.1]nonane Skeleton

The formation of the bicyclo[4.2.1]nonane core is a critical step in the synthesis of this compound and its analogs. Cycloaddition and carbene addition reactions have proven to be effective strategies for assembling this bridged ring system.

Cycloaddition Reactions

Cycloaddition reactions, particularly those involving cycloheptatrienes, are a prominent method for constructing the bicyclo[4.2.1]nonane skeleton.

The [6π+2π]-cycloaddition of cycloheptatrienes with various unsaturated compounds provides a direct route to the bicyclo[4.2.1]nonane framework. This pericyclic reaction involves the six π-electrons of the cycloheptatriene (B165957) and the two π-electrons of a π-system, such as an alkene or alkyne, to form the bicyclic adduct. This methodology is particularly useful for accessing unsaturated derivatives of the bicyclo[4.2.1]nonane system.

The efficiency and selectivity of [6π+2π]-cycloaddition reactions can be significantly enhanced through the use of transition metal catalysts. Cobalt complexes, in particular, have been shown to be effective in catalyzing the cycloaddition of cycloheptatriene derivatives with alkynes and allenes. These catalytic systems can influence the regio- and stereoselectivity of the reaction, leading to specific isomers of the bicyclo[4.2.1]nonane products.

For instance, the cobalt(I)-catalyzed [6π+2π] cycloaddition of 2-tropylcyclohexanone to allenes and alkynes has been developed as an efficient method for the synthesis of a broad spectrum of bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes.

Table 1: Examples of Cobalt-Catalyzed [6π+2π] Cycloaddition Reactions

Cycloheptatriene Derivative Unsaturated Partner Catalyst System Product Yield (%)
2-Tropylcyclohexanone 1-Heptyne Co(acac)₂(dppe)/Zn/ZnI₂ 2-(7-Butylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone 89
2-Tropylcyclohexanone Phenylacetylene Co(acac)₂(dppe)/Zn/ZnI₂ 2-(7-Phenylbicyclo[4.2.1]nona-2,4,7-trien-9-yl)cyclohexanone 85
2-Tropylcyclohexanone 1,2-Heptadiene Co(acac)₂(dppe)/Zn/ZnI₂ 2-{7-[(E)-Heptylidene]bicyclo[4.2.1]nona-2,4-dien-9-yl}cyclohexanone 88

Carbene Addition Reactions

An alternative and effective strategy for the construction of the bicyclo[4.2.1]nonane skeleton involves the addition of a carbene to a bicyclo[3.2.1]octene system. This reaction typically proceeds through the formation of a transient cyclopropane-containing intermediate, which then undergoes rearrangement to the desired bicyclo[4.2.1]nonane framework.

A notable example is the addition of dichlorocarbene (B158193) to bicyclo[3.2.1]oct-2-ene. The dichlorocarbene, often generated from chloroform (B151607) and a strong base or by the thermal decomposition of sodium trichloroacetate, adds to the double bond of the bicyclo[3.2.1]octene to form a dichlorocyclopropane adduct. This adduct is often unstable and rearranges under the reaction conditions to yield a dichlorinated bicyclo[4.2.1]nonene derivative. Subsequent chemical transformations can then be employed to arrive at the target this compound. For instance, the addition of dichlorocarbene to bicyclo[3.2.1]oct-2-ene and its derivatives has been shown to produce the corresponding exo 1:1 adducts in high yields.

Table 2: Dichlorocarbene Addition to Bicyclo[3.2.1]oct-2-ene Derivatives

Substrate Carbene Source Product Yield (%)
Bicyclo[3.2.1]oct-2-ene EtO₂CCCl₃/NaOMe exo-3,3-Dichlorotricyclo[5.2.1.0²,⁴]decane 94
3-Chlorobicyclo[3.2.1]oct-2-ene EtO₂CCCl₃/NaOMe exo-3,3,4-Trichlorotricyclo[5.2.1.0²,⁴]decane 89
exo-3,4-Dichlorobicyclo[3.2.1]oct-2-ene EtO₂CCCl₃/NaOMe exo-3,3,4,5-Tetrachlorotricyclo[5.2.1.0²,⁴]decane 48

These adducts serve as versatile intermediates for the synthesis of various bicyclo[4.2.1]nonane derivatives, including bicyclo[4.2.1]nona-2,4-diene and bicyclo[4.2.1]non-3-ene, which can be further functionalized to ketones like Bicyclo[4.2.1]nonan-3-one.

Rearrangement-Based Synthetic Routes

Rearrangement reactions provide another important avenue for the synthesis of the bicyclo[4.2.1]nonane framework. These methods often utilize readily available starting materials and proceed through intriguing mechanistic pathways to furnish the desired bicyclic system.

The acid-catalyzed rearrangement of bicyclo[4.2.0]octanone systems can lead to the formation of bicyclo[4.2.1]nonane derivatives. While this approach is not always completely selective, it can provide access to the desired ring system. For example, certain bicyclo[4.2.0]octanone systems have been observed to yield bicyclo[4.2.1]nonane side products under acidic conditions. ugent.be This transformation highlights the potential for ring expansion of the bicyclo[4.2.0]octane core to the bicyclo[4.2.1]nonane skeleton, driven by the formation of a more stable carbocation intermediate.

A notable rearrangement-based approach is the bishomoconjugative α-halo ketone rearrangement, which has been successfully employed to synthesize bicyclo[4.2.1]nona-2,4,7-trien-9-one derivatives. acs.org This reaction proceeds via a mechanism analogous to the Favorskii rearrangement, where a cyclopropanone (B1606653) intermediate is implicated. wikipedia.org The formation of this intermediate involves the intramolecular displacement of the halide by an enolate, followed by nucleophilic attack and ring opening to yield the rearranged product. This method provides a unique entry into highly unsaturated bicyclo[4.2.1]nonane systems.

While less common, sigmatropic rearrangements can also be utilized to construct the bicyclo[4.2.1]nonane skeleton. Anionic oxy-Cope rearrangements, a type of chimia.chchimia.ch-sigmatropic shift, are well-established for ring expansion. In a related context, a facile synthesis of a substituted bicyclo[4.2.1]non-7-en-3-one has been achieved through an anionic chimia.chacs.org-sigmatropic shift of an exo-2-vinylnorbornen-2-ol derivative. ucla.edu This transformation proceeds with good stereocontrol and offers a route to functionalized bicyclo[4.2.1]nonane derivatives. The potential for analogous acs.orgsci-hub.se-sigmatropic shifts to access this ring system remains an area of interest in synthetic methodology development.

Total Synthesis Approaches Utilizing the Bicyclo[4.2.1]nonane Motif

The bicyclo[4.2.1]nonane framework is a core structural component of several natural products, including terpenoids and their metabolites. ucla.edu Consequently, the development of synthetic strategies to access this motif has been integral to the total synthesis of these complex molecules. Methodologies such as ring-closing metathesis (RCM) have proven effective in constructing the bicyclo[4.2.1]nonane skeleton. nih.gov For example, a versatile approach involves the chemo-, regio-, and stereoselective α,γ-difunctionalization of β-ketoesters, followed by RCM to form functionalized bicyclo[4.2.1]nonanes. nih.gov These bicyclic intermediates can then serve as precursors for cyclooctanoids through the selective cleavage of the one-carbon bridge. sci-hub.se The application of these and other synthetic methods continues to be a key focus in the total synthesis of natural products containing the bicyclo[4.2.1]nonane core.

Strategies for Incorporating the Bicyclic Ketone into Complex Molecular Architectures

The rigid, strained framework of bicyclo[4.2.1]nonane derivatives, including this compound, makes them valuable synthons for constructing more complex molecular structures. A key strategy involves utilizing the bicyclic system as a temporary scaffold to control stereochemistry and regioselectivity, followed by a ring-opening or rearrangement reaction to yield a different, often larger, carbocyclic system.

One prominent strategy is the use of bicyclo[4.2.1]nonan-9-ones as precursors for cyclooctanoids. This "temporary-bridge approach" leverages the one-carbon bridge of the bicyclic ketone. The synthesis begins by constructing a functionalized bicyclo[4.2.1]nonan-9-one, which can then undergo selective fragmentation of the C1-C9 or C6-C9 bond. This cleavage effectively unfolds the bicyclic structure to reveal a substituted cyclooctane (B165968) ring, a common feature in many complex natural products. This method provides a reliable pathway to functionalized cyclooctanoids with a high degree of stereocontrol, which is often difficult to achieve through direct cyclization of eight-membered rings. sci-hub.se

Another approach involves leveraging the reactivity of the ketone and the double bond to append additional ring systems. For instance, cobalt(I)-catalyzed [6π + 2π] cycloaddition reactions are used to create highly functionalized bicyclo[4.2.1]nona-2,4,7-trienes. mdpi.com These products, containing multiple reactive sites, serve as versatile "block synthons." They can undergo a variety of subsequent transformations, allowing for the annulation of other rings and the introduction of diverse functional groups, thereby building up molecular complexity from the bicyclic core. acs.org The inherent stereochemistry of the bicyclic precursor guides the stereochemical outcome of these subsequent additions, making it a powerful tool in targeted synthesis.

A domino anionic ring-cleavage/ring-reconstitution/alkylation sequence has also been developed. This process can be used for preparing a variety of substituted bicyclo[4.2.1]nonane systems that are primed for further transformation. sci-hub.se The following table outlines a representative sequence illustrating this strategy.

StepReaction TypeDescriptionPurpose
1Domino Anionic SequenceA multi-step, one-pot reaction involving ring cleavage, reconstitution, and alkylation.To rapidly construct a variety of functionalized bicyclo[4.2.1]nonane precursors. sci-hub.se
2Ring-Closing Metathesis (RCM)Cyclization of a diene substrate derived from the bicyclic precursor.To introduce new ring systems onto the bicyclic framework. sci-hub.se
3Bridge FragmentationSelective cleavage of a bond in the one-carbon bridge of the bicyclo[4.2.1]nonan-9-one.To generate a stereochemically defined cyclooctanoid structure. sci-hub.se

Bicyclo[4.2.1]nonane Derivatives as Key Intermediates in Natural Product Synthesis

The bicyclo[4.2.1]nonane skeleton is a recurring structural motif in a number of biologically active terpenoid natural products. ucla.edu Consequently, the development of efficient synthetic routes to this bicyclic core is a significant area of research, as these derivatives serve as crucial intermediates in the total synthesis of these complex molecules. nih.gov The ability to construct stereochemically defined and highly substituted bicyclo[4.2.1]nonane systems is essential for successfully reaching the final natural product targets. ucla.edu

Synthetic methods such as cobalt-catalyzed cycloadditions are not only valuable for creating novel compounds but are also pursued with the explicit goal of producing key precursors for natural product synthesis. mdpi.comacs.org For example, the synthesis of bicyclo[4.2.1]nonanes containing reactive functional groups provides a direct pathway to intermediates that can be elaborated into molecules like mediterraneols or culmorin. nih.gov

The table below details several natural products that feature the bicyclo[4.2.1]nonane core and highlights the role of bicyclic intermediates in their synthesis.

Natural ProductClassSignificance of Bicyclo[4.2.1]nonane Intermediate
MediterraneolsTerpenoidThe bicyclo[4.2.1]nonane ring system is a core substructure. ucla.edu Synthetic approaches target the creation of this framework as a central step. nih.gov
Longicamphoric acidTerpenoid MetaboliteFeatures the bicyclo[4.2.1]nonane skeleton as a fundamental part of its molecular architecture. ucla.edunih.gov
SecolongifolenediolTerpenoid MetaboliteContains the bicyclo[4.2.1]nonane ring system, making its synthesis a key objective for total synthesis efforts. ucla.edunih.gov
CulmorinFungal MetaboliteThe synthesis of this molecule relies on the construction of its characteristic bicyclo[4.2.1]nonane core. nih.gov
LongifoleneSesquiterpeneIts complex, bridged structure contains the bicyclo[4.2.1]nonane skeleton. nih.gov

The strategic importance of these intermediates is underscored by the continuous effort to find new synthetic routes, such as anionic acs.orgnih.gov-sigmatropic shifts and various cycloaddition reactions, which can provide access to multifunctional bicyclo[4.2.1]nonane derivatives that are readily convertible to these and other valuable natural products. ucla.edu

Reaction Mechanisms and Reactivity Profiles of Bicyclo 4.2.1 Non 3 En 9 One Derivatives

Mechanistic Investigations of Formation Pathways

The formation of the bicyclo[4.2.1]nonane skeleton, a core structure in various natural products, can be achieved through several synthetic strategies, including catalytic cycloadditions and complex rearrangement cascades. Understanding the underlying mechanisms of these pathways is crucial for controlling the reaction outcomes and designing efficient syntheses of functionalized derivatives.

Understanding Catalytic Cycles in Cycloaddition Reactions

One effective method for constructing derivatives of the bicyclo[4.2.1]nonane system is through transition metal-catalyzed cycloaddition reactions. A notable example is the Cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone with allenes or alkynes. nih.govacs.org This reaction provides a direct route to substituted bicyclo[4.2.1]nona-2,4-dienes and bicyclo[4.2.1]nona-2,4,7-trienes.

The catalytic system typically involves a cobalt(II) precatalyst, such as Co(acac)₂ with a bidentate phosphine (B1218219) ligand like dppe (1,2-bis(diphenylphosphino)ethane), which is reduced in situ by zinc powder in the presence of a zinc iodide (ZnI₂) additive to generate the active Cobalt(I) species. nih.govnih.gov The proposed catalytic cycle for the reaction with an alkyne begins with the coordination of the cycloheptatriene (B165957) (tropyl) moiety and the alkyne to the cationic [Co(I)L₂]⁺ complex. This is followed by an oxidative cyclometalation step, forming a cobaltacyclopentene intermediate. nih.gov Subsequent 1,5-migration of the C(sp³)–Co bond through σ,π-allyl complexes leads to a bicyclic cobaltacycle. The final step is a reductive elimination that releases the bicyclo[4.2.1]nonane product and regenerates the active Co(I) catalyst, allowing the cycle to continue. nih.gov This methodology has proven effective for a range of substituted allenes and terminal alkynes, affording the corresponding bicyclic products in good yields. nih.govacs.org

Intermediates and Transition States in Rearrangement Reactions

The bicyclo[4.2.1]nonane framework is also a key structural motif in the biosynthesis of complex terpenes. Elucidating these natural pathways reveals intricate rearrangement reactions involving specific intermediates and transition states. A prominent example is found in the revised biosynthetic pathway of peniroquesine, a sesterterpenoid with a complex fused-ring system. nih.govacs.orgnih.gov

Density functional theory (DFT) calculations have shown that the formation of a cis-fused bicyclo[4.2.1]nonane skeleton proceeds through a multistep carbocation cascade. nih.govacs.org This cascade is initiated by the dissociation of pyrophosphate from a precursor like geranyl–farnesyl pyrophosphate (GFPP), generating an initial allylic carbocation (IM1). acs.org A series of cyclizations and stabilizations leads to a pentacyclic carbocation intermediate (IM8a), which is further stabilized through conformational changes to IM8b. nih.govacs.org

A key step involves the transformation of a subsequent stable tertiary carbocation (IM9). This intermediate undergoes a reverse Wagner–Meerwein rearrangement followed by a skeletal rearrangement to afford the bicyclo[4.2.1]nonane-containing intermediate (IM10). nih.govacs.org This transformation proceeds through a high-energy transition state (TS_8b–9). nih.gov The stability of the carbocation intermediates, such as IM9, and the energy barrier of the transition states are critical factors that dictate the reaction pathway. nih.govresearchgate.net These computational studies highlight the implausibility of previously proposed mechanisms involving highly strained trans-fused bicyclo[4.2.1]nonane intermediates. nih.govacs.orgacs.org

Stereoselectivity and Regioselectivity in Chemical Transformations

Achieving control over the spatial arrangement of atoms (stereoselectivity) and the site of bond formation (regioselectivity) is a central challenge in the synthesis of complex molecules like bicyclo[4.2.1]non-3-en-9-one derivatives. The rigid, bridged structure of these bicyclic systems presents unique stereochemical considerations.

Control of Diastereoselectivity in Bicyclic Systems

The synthesis of bicyclic compounds often generates multiple stereogenic centers, making the control of diastereoselectivity—the preferential formation of one diastereomer over others—essential. In the context of forming bicyclic systems, various strategies have been developed. For instance, radical cascade cyclizations can be a powerful tool for constructing polycyclic molecules, though controlling enantioselectivity and diastereoselectivity remains a significant challenge. nih.gov The use of metalloradical catalysis offers a promising approach to influence the stereochemical outcome in such reactions. nih.gov

In other synthetic transformations, the choice of substituents can decisively control the formation of a single diastereomer. nih.gov For example, judicious selection of substituents in tandem reactions of 3-sulfolenes with bis-vinyl ketones can lead to the exclusive formation of specific bicyclic sulfone diastereomers. nih.gov However, in some cases, achieving high diastereoselectivity is difficult. The Cobalt(I)-catalyzed [6π + 2π] cycloaddition used to form bicyclo[4.2.1]nona-2,4-diene derivatives, for example, often results in a nearly 1:1 mixture of syn and anti diastereomers, indicating low diastereoselectivity under the reported conditions. nih.govacs.org

Factors Influencing Product Ratios (e.g., Syn/Anti Isomers)

The ratio of syn to anti isomers in the products of reactions involving bicyclic systems is influenced by a combination of steric, electronic, and kinetic versus thermodynamic factors. The syn and anti prefixes describe the relative orientation of substituents, typically with respect to the main bridge of the bicyclic system. wikipedia.orgbyjus.com

In the Cobalt(I)-catalyzed [6π + 2π] cycloaddition of 2-tropylcyclohexanone, the reaction consistently produces mixtures of syn and anti stereoisomers, which differ in the orientation of the cyclohexanone (B45756) substituent at the bridging carbon atom. acs.org For cycloadditions with various allenes, the product ratio is typically 1:1. When terminal alkynes are used as the 2π component, the ratio can deviate slightly, for instance, to 1:1.3 in the case of 1-hexyne. nih.govacs.org

Product Ratios in Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition of 2-Tropylcyclohexanone. nih.govacs.org
2π Component TypeSubstituent (R)ProductSyn/Anti RatioYield (%)
AlleneHexyl3a1:188
AllenePhenyl3b1:179
AlleneBenzyl3c1:181
AlkyneButyl5a1:1.389
AlkyneOctyl5b1:1.386

Generally, the product distribution can be under either kinetic or thermodynamic control. Kinetically controlled reactions favor the product that is formed fastest (via the lowest energy transition state), while thermodynamically controlled reactions favor the most stable product. For some bicyclic ketones, the anti product is the kinetically favored isomer, while the syn isomer is more stable thermodynamically. mdpi.com Factors such as reaction temperature, solvent, and the nature of the catalyst or reagents can shift the balance between these two regimes, thereby altering the final product ratio. figshare.com

Molecular Rearrangements and Isomerization Processes

This compound and its derivatives can undergo various molecular rearrangements and isomerization processes, often driven by the release of ring strain or the formation of more stable intermediates. These transformations are fundamental in both synthetic and biosynthetic pathways.

A prime example of a complex skeletal rearrangement is observed in the biosynthesis of peniroquesine, which involves the formation of a cis-fused bicyclo[4.2.1]nonane skeleton. nih.govnih.govacs.org This process is part of a sophisticated carbocation cascade involving multiple steps, including Wagner-Meerwein shifts, to achieve the final intricate structure. nih.govacs.org Such carbocation-mediated reactions are a hallmark of terpene biosynthesis, where simple acyclic precursors are transformed into complex polycyclic architectures. nih.gov

In synthetic chemistry, various named rearrangements can be applied to bicyclic ketones. These include reactions like the Baeyer-Villiger rearrangement, where a ketone is converted to an ester (or a lactone for cyclic ketones), and the Schmidt rearrangement, which transforms a ketone into an amide or lactam. tmv.ac.in Other processes, such as the Favorskii rearrangement of α-halogenated ketones or the Beckmann rearrangement of oximes, also lead to significant skeletal reorganization. msu.edulibretexts.org These rearrangements often proceed through distinct intermediates, such as cyclopropanones in the Favorskii rearrangement or nitrilium ions in the Beckmann rearrangement, and can result in ring expansion or contraction, providing access to diverse molecular frameworks. libretexts.orgacs.org

Cyclopropylcarbinyl-to-Homoallylic Radical Rearrangements

The introduction of a cyclopropyl (B3062369) group into bicyclic olefins creates the potential for a unique rearrangement pathway known as the cyclopropylcarbinyl (CPC)-to-homoallylic radical rearrangement. nih.govmdpi.com This phenomenon has been investigated in derivatives of the structurally similar bicyclo[4.2.0]oct-2-ene framework. nih.govmdpi.com In the gas-phase thermal reactions of exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene, the initial cleavage of a bond in the four-membered ring forms a diradical intermediate. mdpi.com

This diradical species can then undergo a CPC-to-homoallylic radical rearrangement. nih.govmdpi.com Although the principles of this rearrangement have been established for some time, its observation in diradical species is less common. nih.gov The rearrangement proceeds through the opening of the cyclopropyl ring to form a more stable homoallylic radical, which can then lead to various ring-expanded products. nih.govchemrxiv.org The stability of the resulting homoallylic cation or radical, which can be influenced by substituents, plays a crucial role in determining whether this rearrangement pathway is competitive with other reaction channels. chemrxiv.org In the case of exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene, this rearrangement is one of several competing thermal processes. mdpi.com

Thermal Reactions and Epimerization Pathways

The thermal behavior of bicyclo[4.2.0]oct-2-enes, which serve as a model for the bicyclo[4.2.1]nonane system, is characterized by several competing reaction pathways. mdpi.com Gas-phase thermal reactions of these compounds lead to epimerization, nih.govwikipedia.org-sigmatropic migrations, fragmentation, and, if a cyclopropyl substituent is present, CPC rearrangement. mdpi.comresearchgate.net

Kinetic studies have established a clear hierarchy among these processes. The most rapid process is the epimerization at the bridgehead carbon of the cyclobutane (B1203170) ring (C8 in the bicyclo[4.2.0]oct-2-ene system). mdpi.comnih.gov This one-centered stereomutation occurs much faster than the skeletal rearrangement to bicyclo[2.2.2]oct-2-ene via a nih.govwikipedia.org shift. nih.gov All the observed thermal reactions are consistent with a mechanism involving the homolysis of the C1-C8 bond to generate a conformationally promiscuous diradical intermediate with a relatively long lifetime. researchgate.netnih.gov This intermediate has several fates: it can reform the C1-C8 bond, leading to either the original reactant or its epimer; it can undergo fragmentation; or it can proceed through a nih.govwikipedia.org carbon shift. nih.gov

The relative kinetic importance of these reaction channels for substituted bicyclo[4.2.0]oct-2-enes is summarized in the following table.

Reaction PathwayRate Constant AbbreviationRelative RateDescription
EpimerizationkepFastestInversion of stereochemistry at a single carbon center (e.g., C8). mdpi.comresearchgate.net
nih.govwikipedia.org-Sigmatropic Migrationk13IntermediateSkeletal rearrangement to a different bicyclic system (e.g., bicyclo[2.2.2]oct-2-ene). mdpi.comresearchgate.net
FragmentationkfIntermediateCleavage into smaller molecules (e.g., 1,3-cyclohexadiene (B119728) and ethylene). mdpi.comresearchgate.net
CPC RearrangementkCPCSlowestCyclopropylcarbinyl-to-homoallylic rearrangement (only in appropriately substituted systems). mdpi.comresearchgate.net

Note: The general observed order of reaction rates is kep > k13 > kf > kCPC. mdpi.comresearchgate.net

Reactivity towards Hydrogenation and Site-Selective Reductions

The this compound structure contains two primary sites for reduction: the ketone at the C9 position and the carbon-carbon double bond in the seven-membered ring. The reactivity of these functional groups allows for site-selective reductions depending on the choice of reagent and reaction conditions.

Reduction of the carbonyl group typically involves hydride-donating reagents. The use of agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) would lead to the corresponding alcohol, Bicyclo[4.2.1]non-3-en-9-ol. nist.gov Due to the geometry of the bicyclic system, the hydride can attack from two different faces, leading to the formation of two diastereomeric alcohols: syn-Bicyclo[4.2.1]non-3-en-9-ol and anti-Bicyclo[4.2.1]non-3-en-9-ol. nist.gov The stereoselectivity of this reduction can be influenced by the steric hindrance around the carbonyl group and the specific reducing agent employed.

Hydrogenation of the C=C double bond is typically achieved through catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas. This process would saturate the seven-membered ring to yield Bicyclo[4.2.1]nonan-9-one. It is generally possible to selectively reduce the double bond without affecting the ketone by choosing appropriate catalytic conditions. Conversely, reducing the ketone with a chemical hydride reagent without affecting the double bond is also a standard transformation. This differential reactivity allows for the controlled, stepwise modification of the molecule.

Advanced Spectroscopic Analysis for Structural Elucidation of Bicyclo 4.2.1 Non 3 En 9 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. dtu.dk For Bicyclo[4.2.1]non-3-en-9-one and its derivatives, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides definitive evidence of its unique bridged structure.

Application of 1D (¹H, ¹³C) and 2D NMR Techniques (e.g., NOESY, HETCOR) for Definitive Structure Confirmation

One-dimensional ¹H and ¹³C NMR spectra offer initial insights into the chemical environment of hydrogen and carbon atoms, respectively. The ¹H NMR spectrum reveals the number of unique protons, their chemical shifts, and scalar (J-J) coupling patterns, which indicate connectivity between adjacent protons. The ¹³C NMR spectrum, often acquired with proton decoupling, shows a single peak for each unique carbon atom, with its chemical shift indicating its functional group and electronic environment. ox.ac.uk

For a definitive structural assignment, 2D NMR techniques are indispensable. ipb.pt

COSY (Correlation Spectroscopy): This experiment maps ¹H-¹H J-couplings, allowing for the tracing of proton connectivity networks throughout the molecule's spin systems. It is highly effective for establishing connectivities within the seven-membered and five-membered rings of the bicyclic system. ox.ac.uk

HETCOR (Heteronuclear Correlation), HSQC (Heteronuclear Single Quantum Coherence), and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments correlate the chemical shifts of protons directly attached to carbon atoms. ipb.ptemerypharma.com This allows for the unambiguous assignment of carbon signals based on the already assigned proton signals, or vice versa.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds. emerypharma.com It is crucial for identifying quaternary carbons (like the carbonyl carbon C9) and for connecting different spin systems across the bicyclic framework.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. acs.org NOESY is particularly powerful for determining the stereochemistry of the bicyclic system, for instance, by observing cross-peaks between protons on the syn and anti faces of the molecule. acs.orgresearchgate.net

The following table summarizes typical ¹H and ¹³C NMR chemical shift ranges for derivatives of the Bicyclo[4.2.1]nonan-9-one skeleton. sci-hub.se

Atom Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
C1, C6 (Bridgehead)2.7 - 3.540 - 55Protons are typically multiplets.
C2, C52.1 - 2.725 - 40Aliphatic protons on the seven-membered ring.
C3, C4 (Olefinic)5.0 - 6.1130 - 141Olefinic protons appear as multiplets.
C7, C81.5 - 2.130 - 45Protons on the five-membered ring.
C9 (Carbonyl)-210 - 215Quaternary carbon with a characteristic downfield shift.

Stereochemical Assignment using Lanthanide-Induced Shift (LIS) Reagents

Lanthanide-Induced Shift (LIS) reagents are paramagnetic complexes, such as tris(dipivaloylmethanato)europium(III) (Eu(dpm)₃) or Eu(fod)₃, that can reversibly coordinate to Lewis basic sites in a molecule, like the carbonyl oxygen in this compound. mdpi.comnih.gov This coordination induces significant changes (shifts) in the chemical shifts of nearby protons in the ¹H NMR spectrum. mdpi.com

The magnitude of the induced shift is dependent on the distance and angle between the lanthanide ion and the specific proton. nih.gov Protons closer to the site of coordination experience a larger downfield shift. By plotting the induced shifts against increasing molar ratios of the LIS reagent to the substrate, chemists can make definitive stereochemical assignments. mdpi.com For example, this method has been successfully used to establish the configuration of epoxides derived from related bicyclo[4.2.1]nonane systems by comparing the induced shifts of key protons. rsc.org This technique is particularly valuable for differentiating between syn and anti isomers or assigning the stereochemistry at chiral centers within the bicyclic framework. rsc.orgrsc.org

X-ray Diffraction Crystallography

While NMR provides the structure in solution, X-ray diffraction crystallography reveals the precise three-dimensional arrangement of atoms in the solid state.

Elucidation of Solid-State Structures and Relative Configurations

For derivatives of this compound that can be grown as single crystals, X-ray crystallography provides unequivocal proof of structure. researchgate.net The technique yields precise data on bond lengths, bond angles, and torsional angles, confirming the bicyclic [4.2.1] skeleton. acs.org

Crucially, X-ray analysis establishes the relative configuration of all stereocenters within the molecule. acs.org This is essential for confirming the stereochemical outcomes of synthetic reactions used to prepare these compounds. The solid-state structure can reveal conformational details, such as the puckering of the seven- and five-membered rings, and the orientation of substituents, which can be correlated with data from solution-state NMR studies, like those using NOESY. acs.orgresearchgate.net

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of its fragmentation patterns.

Analysis of Fragmentation Patterns and Molecular Ion Data

In a typical electron ionization (EI) mass spectrum of this compound, the peak with the highest mass-to-charge ratio (m/z) corresponds to the molecular ion (M⁺•). The molecular weight of the parent compound is 136.19 g/mol . chemeo.com

The fragmentation of the molecular ion provides a structural fingerprint. For ketones, a characteristic fragmentation is the alpha-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org For this compound, this could involve cleavage of the C1-C9 or C6-C9 bonds. Another common fragmentation pathway for cyclic systems is a retro-Diels-Alder reaction, which could lead to the loss of a neutral molecule like ethylene (B1197577) from the cyclohexene (B86901) moiety. The analysis of these characteristic fragment ions helps to confirm the presence of the ketone functional group and the nature of the bicyclic ring system.

Theoretical and Computational Chemistry Studies on Bicyclo 4.2.1 Non 3 En 9 One Systems

Quantum Mechanical (QM) Investigations

Quantum mechanical calculations, based on solving the Schrödinger equation, offer a highly accurate description of electronic structure. These methods are invaluable for predicting properties that are directly dependent on the electronic environment within a molecule.

Quantum mechanics is widely used for the accurate prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which aids in spectrum interpretation and structure verification. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method, often employed within Density Functional Theory (DFT), is a standard approach for calculating NMR isotropic shielding constants. researchgate.net These calculated shielding constants are then converted into chemical shifts for comparison with experimental data. researchgate.net

For a molecule like Bicyclo[4.2.1]non-3-en-9-one, QM calculations can predict both ¹H and ¹³C NMR chemical shifts. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculation. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the proposed structure or identify discrepancies.

Table 1: Illustrative Comparison of Calculated vs. Experimental ¹³C NMR Chemical Shifts for this compound Note: This table is a representative example of how computational data is presented and does not represent actual experimental results.

Atom Calculated Chemical Shift (ppm) Experimental Chemical Shift (ppm) Deviation (ppm)
C1 45.2 44.8 +0.4
C2 32.5 32.1 +0.4
C3 128.9 129.5 -0.6
C4 130.1 130.8 -0.7
C5 31.8 31.5 +0.3
C6 44.9 44.8 +0.1
C7 25.5 25.9 -0.4
C8 26.1 25.9 +0.2
C9 215.3 216.0 -0.7

The integration of QM calculations with experimental NMR spectroscopy (QM-NMR) has become a crucial tool for the structural elucidation of complex organic molecules. researchgate.net This approach is particularly powerful when dealing with novel structures or stereoisomers that are difficult to distinguish using spectroscopy alone. acs.org For this compound, QM-NMR could be used to definitively assign its stereochemistry. The process involves calculating the NMR parameters for all possible isomers and then determining which theoretical data set provides the best fit with the experimental results. acs.org Recently, machine learning has been integrated with QM-NMR to accelerate the process of structural elucidation. acs.orgrsc.org

Molecular Mechanics (MM) and Force Field Calculations

Molecular mechanics (MM) methods offer a computationally less expensive alternative to QM by modeling a molecule as a collection of atoms held together by springs. These methods are particularly effective for studying the conformations and energies of large systems.

There is a strong correlation between the geometry of a molecule and its NMR spin-spin coupling constants (J-values). The Karplus equation, for instance, relates the magnitude of a vicinal coupling constant (³J) to the dihedral angle between the coupled protons. Molecular mechanics can calculate the stable conformations and their corresponding dihedral angles. This geometric data can then be used in a generalized Karplus equation to calculate theoretical coupling constants. rsc.org These calculated J-values are then compared with those obtained from experimental ¹H NMR spectra. rsc.org A good correlation between the MM-calculated and experimental coupling constants provides strong evidence for the computed conformation being the dominant one in solution.

Table 2: Illustrative Correlation of MM-Calculated Dihedral Angles with Experimental Coupling Constants Note: This table is a representative example for demonstration purposes.

Proton Pair Calculated Dihedral Angle (°) Calculated ³JHH (Hz) (from Karplus Eq.) Experimental ³JHH (Hz)
H1-H2a 45 4.5 4.8
H1-H2b 165 9.2 9.5
H5a-H6 50 3.5 3.7
H5b-H6 170 9.8 10.1

Analysis of Orbital Symmetry and Pericyclic Reaction Mechanisms

The principles of orbital symmetry, famously articulated in the Woodward-Hoffmann rules, govern the course of pericyclic reactions. libretexts.org These reactions, which proceed through a single cyclic transition state, include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. libretexts.orgethernet.edu.et The double bond in this compound makes it a potential participant in such transformations.

For example, the C3=C4 double bond can act as a dienophile in a [4π + 2π] Diels-Alder cycloaddition reaction. libretexts.org According to Frontier Molecular Orbital (FMO) theory, a thermally allowed [4+2] cycloaddition requires the constructive overlap of the Highest Occupied Molecular Orbital (HOMO) of the diene with the Lowest Unoccupied Molecular Orbital (LUMO) of the dienophile (this compound). Computational methods can be used to calculate the energies and symmetries of these frontier orbitals to predict the feasibility and stereochemical outcome of such a reaction. The reaction is considered "symmetry-allowed" if the phases of the interacting orbital lobes match, leading to a low-energy transition state. uq.edu.au Conversely, a thermal [2π + 2π] cycloaddition involving the alkene is typically symmetry-forbidden and would require photochemical activation. libretexts.org

Theoretical Insights into Diradical Intermediates and Transition Structures

While direct computational studies on the diradical intermediates of this compound are not extensively documented, the behavior of analogous bicyclic systems provides a framework for understanding their potential reaction pathways. Thermal and photochemical reactions of strained bicyclic compounds often proceed through diradical intermediates, which are species containing two unpaired electrons. The geometry and stability of these intermediates and the transition structures leading to them are critical in determining reaction outcomes.

Computational studies, often employing methods like Density Functional Theory (DFT) or multiconfigurational approaches such as CASSCF (Complete Active Space Self-Consistent Field), are essential for elucidating these complex mechanistic pathways. For instance, theoretical investigations into the thermal rearrangements of related bicyclo[4.2.0]octane systems have shown that reactions can proceed via stepwise mechanisms involving diradical intermediates. These studies calculate the energies of various possible transition states to predict the most likely reaction pathways, such as ring-opening, ring-closing, or fragmentation.

In the context of this compound, a photochemical reaction, such as a [2+2] cycloaddition of the double bond, would be expected to proceed through a diradical intermediate. Theoretical calculations would be crucial in determining the preferred stereochemistry of the product by analyzing the energies of the possible diradical conformations and the transition states for their formation and subsequent cyclization. The table below presents hypothetical relative energy values for key points on a reaction coordinate for a diradical-mediated process in a generic bicyclic system, illustrating the type of data generated in such computational studies.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantGround state bicyclic ketone0.0
TS1Transition structure to diradical+45.2
Diradical Int.Singlet diradical intermediate+38.5
TS2Transition structure to product+42.1
ProductCyclized product-15.8

Examination of Homoaromatic Delocalization Effects

Homoaromaticity is a concept in organic chemistry where a conjugated system is interrupted by a single sp³-hybridized carbon atom, yet the system retains a degree of aromatic stabilization. This through-space delocalization can significantly influence the reactivity and properties of a molecule. The bicyclo[4.2.1]nonane framework is a key scaffold for investigating such effects.

A pertinent study on Bicyclo[4.2.1]nona-2,4,7-trien-9-one, a more unsaturated analog of this compound, has provided valuable insights into the role of homoaromatic delocalization. acs.org The investigation focused on the site selectivity of catalytic hydrogenation and suggested that the observed preference for the reduction of the C7-C8 double bond could be attributed to homoaromatic interactions. acs.org Specifically, the interaction between the π-systems of the butadiene moiety (C2-C5) and the isolated double bond (C7-C8) leads to a delocalization of electron density, which in turn affects the accessibility of the double bonds to the catalyst.

In this compound, which contains only the C3-C4 double bond, the potential for homoaromaticity is reduced compared to the trienone system. However, the possibility of a weaker interaction between the π-orbitals of the double bond and the p-orbitals of the carbonyl group across the bicyclic framework cannot be entirely dismissed. Computational methods are instrumental in quantifying such weak interactions. One of the most common techniques is the calculation of Nucleus-Independent Chemical Shifts (NICS), which is a magnetic criterion for aromaticity. A negative NICS value inside a ring is indicative of aromatic character (and thus delocalization), while a positive value suggests antiaromaticity.

The following table showcases representative calculated NICS(1) values (a variant of NICS calculated 1 Å above the ring center) for different bicyclic systems to illustrate how this metric is used to assess aromaticity and homoaromaticity.

CompoundProbed Ring/SystemCalculated NICS(1) (ppm)Indication
BenzeneSix-membered ring-9.7Aromatic
CyclohexaneSix-membered ring-1.2Non-aromatic
Bicyclo[4.2.1]nona-2,4,7-trienyl cationCyclic π-system-5.3Homoaromatic
This compoundSeven-membered ring-2.1Weak delocalization

These computational tools and theoretical frameworks are indispensable for a deeper understanding of the chemical properties of complex molecules like this compound, providing insights that are often inaccessible through experimental means alone.

Bicyclo 4.2.1 Non 3 En 9 One As a Synthetic Building Block and Precursor in Advanced Organic Synthesis

Utility in the Total Synthesis of Natural Products (e.g., Anatoxin-a)

The bicyclo[4.2.1]nonane skeleton is a key structural component in several significant natural products. mdpi.com Its most prominent role is arguably as the central framework of anatoxin-a, a potent neurotoxin. researchgate.net Anatoxin-a is a bicyclic amine alkaloid that acts as a powerful agonist of the nicotinic acetylcholine (B1216132) receptor (nAChR). researchgate.netwikipedia.org Consequently, the synthesis of anatoxin-a and its analogues has been a major focus of research, not only for environmental monitoring but also for the discovery of new therapeutic agents. researchgate.net

Multiple synthetic strategies targeting anatoxin-a rely on the construction of the 9-azabicyclo[4.2.1]nonane core. Ketone derivatives of this heterocyclic system, analogous to Bicyclo[4.2.1]non-3-en-9-one, are critical intermediates in these pathways. For instance, two distinct synthetic routes to anatoxin-a proceed through a p-toluenesulphonyl derivative of 9-azabicyclo[4.2.1]nonan-2-one. bath.ac.uk The synthesis of this key bicyclic ketone is a pivotal step, enabling the subsequent elaboration to the final natural product. bath.ac.uk

The general approaches to forming the bicyclo[4.2.1]nonane ring system for anatoxin-a synthesis are diverse and highlight the versatility of this structural unit.

Synthetic StrategyStarting Material/ApproachKey Bicyclic IntermediateReference(s)
Cyclization of Cyclooctenes Involves the transannular cyclization of functionalized cyclooctene (B146475) derivatives.9-Azabicyclo[4.2.1]nonane framework researchgate.netwikipedia.org
Ring Expansion Utilizes ring expansion of a smaller bicyclic system, such as a tropane (B1204802) derivative (e.g., cocaine).N-methyl-anatoxin a le.ac.uk
Intramolecular Cyclization Employs silver(I)-initiated intramolecular cyclization of allenic amines to form a pyrrolidine (B122466) ring, which is a precursor to the final bicyclic system.9-Azabicyclo[4.2.1]nonan-2-one derivative bath.ac.uk
Enyne Metathesis A ring-closing metathesis strategy starting from pyroglutamic acid.2,5-cis-pyrrolidine intermediate leading to the bicyclic core. wikipedia.org

These examples underscore the strategic importance of the bicyclo[4.2.1]nonane ketone core. By establishing this rigid framework early in the synthesis, chemists can control the stereochemistry and systematically build the complexity required for the final natural product.

Development of Functionalized Bicyclic Systems for Diverse Synthetic Applications

The development of methods to synthesize functionally substituted bicyclo[4.2.1]nonanes is crucial for their use as versatile intermediates. mdpi.com These transformations provide access to bicyclic systems containing reactive functional groups, which are essential for their application as precursors in the synthesis of bioactive compounds. mdpi.com A variety of catalytic and stereoselective methods have been established to create these valuable molecules.

One effective strategy is the cobalt(I)-catalyzed [6π + 2π] cycloaddition of 1,3,5-cycloheptatriene derivatives with alkynes or allenes. mdpi.comnih.govacs.org This method allows for the efficient construction of highly functionalized Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes. nih.govacs.org For example, the reaction of 2-tropylcyclohexanone with various allenes and alkynes produces substituted bicyclic systems in good to excellent yields. nih.govacs.org These reactions open pathways to bicyclo[4.2.1]nonanes bearing diverse substituents, such as ketones, nitriles, and esters, making them valuable for further synthetic manipulation. mdpi.comnih.gov

Another powerful technique is ring-closing metathesis (RCM). This approach has been used to stereoselectively synthesize bicyclo[4.2.1]nonane skeletons from α,γ-difunctionalized β-ketoesters. nih.govsci-hub.se This methodology provides reliable access to functionalized bicyclo[4.2.1]nonanes that serve as precursors to cyclooctanoids through the selective cleavage of the one-carbon bridge. nih.govsci-hub.se

Synthetic MethodDescriptionResulting Bicyclic SystemKey FeaturesReference(s)
Cobalt(I)-Catalyzed [6π + 2π] Cycloaddition Cycloaddition of cycloheptatriene (B165957) derivatives with alkynes or allenes.Substituted Bicyclo[4.2.1]nona-2,4-dienes and Bicyclo[4.2.1]nona-2,4,7-trienes.High yields; introduces a wide range of functional groups. mdpi.comnih.govacs.org
Ring-Closing Metathesis (RCM) Intramolecular metathesis of precursors like difunctionalized β-ketoesters.Functionalized unsaturated bicyclo[4.2.1]nonanes.High chemo-, regio-, and stereocontrol. nih.govsci-hub.se
Acid-Catalyzed Rearrangement Rearrangement of bicyclo[4.2.0]octan-2-ones.Bicyclo[4.2.1]nonanones.Provides access to the saturated ketone core. acs.org
Retro-Dieckmann Fragmentation A temporary-bridge approach involving selective formation and fragmentation.Functionalized bicyclo[4.2.1] skeletons.Useful for preparing cyclooctenes. sci-hub.se

The functional group tolerance and high stereocontrol of these methods allow for the preparation of a wide variety of bridged bicyclic compounds, demonstrating the broad synthetic utility of the bicyclo[4.2.1]nonane framework. sci-hub.se

Strategic Use as Block Synthons in the Rational Design of Complex Molecules

Researchers have developed methods for synthesizing a broad spectrum of bicyclo[4.2.1]nonanes specifically for their potential use as block synthons in the targeted design of valuable bioactive compounds. nih.govacs.org These synthons are particularly useful as precursors for biologically active molecules, including those with potential anticancer activity. mdpi.comrsc.org

A prime example of this strategy is the "temporary-bridge approach" for the synthesis of cyclooctanoids. sci-hub.se In this approach, a functionalized bicyclo[4.2.1]nonane is synthesized stereoselectively. sci-hub.se The bicyclic structure serves as a temporary scaffold to control the conformation and reactivity, allowing for further modifications. Subsequently, the one-carbon bridge is selectively cleaved, leading to the formation of a functionalized eight-membered cyclooctane (B165968) ring—a structure that is otherwise challenging to synthesize due to unfavorable entropic and enthalpic factors. sci-hub.se This strategy showcases how the bicyclo[4.2.1]nonane core can be used to solve classic problems in medium-sized ring synthesis.

The value of these bicyclic building blocks is further increased by the potential for ring enlargement or contraction, expanding their utility in constructing diverse molecular frameworks. acs.org By providing a robust and stereochemically defined starting point, bicyclo[4.2.1]nonane synthons offer an efficient and elegant pathway to complex natural products and other functionally rich molecular targets.

Q & A

Q. What computational tools are recommended for predicting the compound’s reactivity in novel reactions?

  • Methodology : Gaussian or ORCA software for DFT calculations, focusing on frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in cycloadditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.